molecular formula C21H17FO3 B7959684 Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate

Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate

Cat. No.: B7959684
M. Wt: 336.4 g/mol
InChI Key: CUTMEXRYXDTFEY-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate is a complex organic compound characterized by the presence of both benzyloxy and fluorobenzoate functional groups

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route includes the nucleophilic substitution reaction of 4-bromo-2-fluorobenzoic acid with a benzylated phenyl compound, followed by esterification to yield the desired methyl ester.

  • Step 1: Nucleophilic Substitution

    • Reactants: 4-bromo-2-fluorobenzoic acid, 3-(benzyloxy)phenyl compound

    • Conditions: Suitable base (e.g., potassium carbonate), aprotic solvent (e.g., dimethylformamide)

    • Product: Intermediate ester compound

  • Step 2: Esterification

    • Reactants: Intermediate ester compound, methyl alcohol

    • Conditions: Acid catalyst (e.g., sulfuric acid), reflux

    • Product: this compound

Industrial Production Methods

While the laboratory synthesis often uses batch processes, industrial-scale production might employ continuous flow techniques to increase yield and efficiency. These methods may involve optimized reaction conditions, such as high pressure and temperature control, to maintain product purity and consistency.

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acids.

  • Reduction: Reduction of this compound with hydrides (e.g., lithium aluminum hydride) can yield alcohol derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl and fluorobenzoate moieties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide; aqueous medium, acidic conditions

  • Reduction: Lithium aluminum hydride; anhydrous conditions, inert atmosphere

  • Substitution: Sodium hydride, alkyl halides; aprotic solvents, controlled temperature

Major Products Formed

  • Oxidation: Corresponding benzoic acids

  • Reduction: Alcohol derivatives

  • Substitution: Various substituted benzyl or fluorobenzoate derivatives

Scientific Research Applications

Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate has several scientific research applications due to its distinctive chemical structure:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

  • Biology: Explored for its potential interactions with biological targets, contributing to drug discovery.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The benzyloxy and fluorobenzoate groups allow for unique binding properties and pathways:

  • Molecular Targets: Enzymes, receptors, and other proteins

  • Pathways Involved: Signal transduction, metabolic pathways

Comparison with Similar Compounds

  • Methyl 4-(3-hydroxyphenyl)-2-fluorobenzoate

  • Methyl 4-[3-(methoxy)phenyl]-2-fluorobenzoate

  • Methyl 4-[3-(chlorobenzyloxy)phenyl]-2-fluorobenzoate

The unique combination of structural elements and reactivity makes Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-phenylmethoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c1-24-21(23)19-11-10-17(13-20(19)22)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTMEXRYXDTFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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